2,8-Dimethylquinoline-4-carboxylic acid
Overview
Description
2,8-Dimethylquinoline-4-carboxylic acid is a heterocyclic compound belonging to the quinoline class of chemicals. It has the molecular formula C₁₂H₁₁NO₂ and a molecular weight of 201.22 g/mol
Mechanism of Action
Target of Action
Quinoline derivatives, in general, have been found to interact with a wide range of biological targets due to their versatile applications in medicinal chemistry .
Mode of Action
Quinoline derivatives are known to interact with their targets through various mechanisms, including nucleophilic and electrophilic substitution reactions .
Biochemical Pathways
Quinoline derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of bio-responses .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
Quinoline derivatives have been associated with a wide range of biological activities, including anticancer, antioxidant, anti-inflammatory, antimalarial, anti-sars-cov-2, and antituberculosis activities .
Action Environment
Factors such as temperature, ph, and the presence of other compounds can potentially influence the action of the compound .
Biochemical Analysis
Biochemical Properties
2,8-Dimethylquinoline-4-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s function .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation . Additionally, this compound can alter the expression of specific genes involved in metabolic processes, thereby impacting cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases, which are enzymes that play a critical role in signal transduction pathways . This inhibition can result in changes in gene expression, ultimately affecting cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation can lead to the formation of by-products that may have different biological activities . Long-term exposure to this compound in in vitro or in vivo studies has demonstrated sustained effects on cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity. At high doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological functions . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which are essential for the metabolism of many endogenous and exogenous compounds . These interactions can affect metabolic flux and alter metabolite levels, thereby influencing overall metabolic processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . For instance, it has been observed to accumulate in the mitochondria, where it can exert its effects on cellular metabolism .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It is directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, the compound may be localized to the nucleus, where it can influence gene expression and other nuclear processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoline-4-carboxylic acids, including 2,8-dimethylquinoline-4-carboxylic acid, can be achieved through various methods. One common approach is the Pfitzinger reaction, which involves the condensation of isatins with sodium pyruvate under microwave-assisted conditions . Another method involves the reflux of isatin with enaminone in the presence of an aqueous solution of potassium hydroxide or sodium hydroxide, followed by acidification with dilute hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The use of microwave-assisted processes and one-pot reactions are favored for their efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
2,8-Dimethylquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into different quinoline-based compounds.
Substitution: Substitution reactions can introduce various functional groups into the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve refluxing in appropriate solvents and the use of catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can have different functional groups attached to the quinoline ring, enhancing their chemical and biological properties .
Scientific Research Applications
2,8-Dimethylquinoline-4-carboxylic acid has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2,8-dimethylquinoline-4-carboxylic acid include:
Quinoline-4-carboxylic acid: A basic quinoline derivative with similar chemical properties.
2-Phenylquinoline-4-carboxylic acid: A derivative with a phenyl group attached to the quinoline ring.
4-Hydroxyquinoline-2-carboxylic acid: A compound with a hydroxyl group at the 4-position.
Uniqueness
This compound is unique due to the presence of two methyl groups at the 2 and 8 positions, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
2,8-dimethylquinoline-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-7-4-3-5-9-10(12(14)15)6-8(2)13-11(7)9/h3-6H,1-2H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAWHKRVQNJNMNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90362886 | |
Record name | 2,8-dimethylquinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90362886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
609822-00-6 | |
Record name | 2,8-dimethylquinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90362886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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